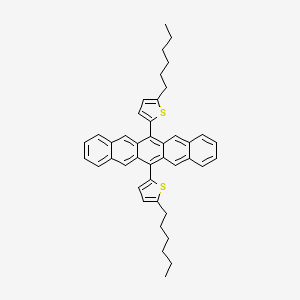
2,2'-(Pentacene-6,13-diyl)bis(5-hexylthiophene)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,13-Bis(5-hexylthiophene-2-yl)pentacene is an organic semiconductor compound known for its unique structural properties and potential applications in various fields. This compound is part of the pentacene family, which is widely studied for its electronic properties, particularly in organic thin-film transistors (OTFTs) and organic photovoltaic cells.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6,13-Bis(5-hexylthiophene-2-yl)pentacene typically involves the Stille or Suzuki coupling reactions. These reactions are used to form the carbon-carbon bonds between the pentacene core and the thiophene units. The process generally includes the following steps:
Preparation of the Pentacene Core: The pentacene core is synthesized through a series of reactions, including cyclization and aromatization.
Coupling Reaction: The thiophene units are attached to the pentacene core using palladium-catalyzed Stille or Suzuki coupling reactions. The reaction conditions often involve the use of solvents like toluene or tetrahydrofuran (THF) and bases such as potassium carbonate.
Purification: The final product is purified using techniques like column chromatography to obtain the desired compound with high purity.
Industrial Production Methods
Industrial production of 6,13-Bis(5-hexylthiophene-2-yl)pentacene follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Techniques such as continuous flow synthesis and automated reactors are employed to scale up the production while maintaining the quality of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
6,13-Bis(5-hexylthiophene-2-yl)pentacene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA) to form epoxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Halogenation and other substitution reactions can be performed using reagents like bromine or iodine.
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in THF under reflux conditions.
Substitution: Bromine in chloroform at low temperatures.
Major Products
Oxidation: Epoxides and other oxygenated derivatives.
Reduction: Reduced forms of the compound with hydrogenated thiophene units.
Substitution: Halogenated derivatives of the compound.
Wissenschaftliche Forschungsanwendungen
6,13-Bis(5-hexylthiophene-2-yl)pentacene has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential use in bioelectronics and biosensors.
Medicine: Investigated for its potential in drug delivery systems and as a component in medical devices.
Industry: Widely used in the production of organic semiconductors for OTFTs, organic light-emitting diodes (OLEDs), and organic photovoltaic cells.
Wirkmechanismus
The mechanism of action of 6,13-Bis(5-hexylthiophene-2-yl)pentacene in electronic applications involves its ability to facilitate charge transport. The compound’s conjugated structure allows for efficient electron delocalization, which is crucial for its performance in OTFTs and other electronic devices. The molecular targets include the active layers in electronic devices, where it interacts with other materials to enhance charge mobility and overall device performance.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6,13-Bis(triisopropylsilylethynyl)pentacene (TIPS-pentacene): Known for its high solubility and processability.
3,8-Bis(5-hexylthiophen-2-yl)benzo[b]benzo[4,5]thieno[2,3-d]thiophene (BTBT): Exhibits high charge carrier mobility.
Poly(3-hexylthiophene) (P3HT): Commonly used in organic electronics for its good film-forming properties.
Uniqueness
6,13-Bis(5-hexylthiophene-2-yl)pentacene stands out due to its unique combination of high charge carrier mobility and structural stability. Its hexylthiophene side chains provide flexibility and enhance solubility, making it suitable for various applications in organic electronics.
Eigenschaften
CAS-Nummer |
922508-51-8 |
|---|---|
Molekularformel |
C42H42S2 |
Molekulargewicht |
610.9 g/mol |
IUPAC-Name |
2-hexyl-5-[13-(5-hexylthiophen-2-yl)pentacen-6-yl]thiophene |
InChI |
InChI=1S/C42H42S2/c1-3-5-7-9-19-33-21-23-39(43-33)41-35-25-29-15-11-13-17-31(29)27-37(35)42(40-24-22-34(44-40)20-10-8-6-4-2)38-28-32-18-14-12-16-30(32)26-36(38)41/h11-18,21-28H,3-10,19-20H2,1-2H3 |
InChI-Schlüssel |
ILQLSMZFTGTEKS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC1=CC=C(S1)C2=C3C=C4C=CC=CC4=CC3=C(C5=CC6=CC=CC=C6C=C52)C7=CC=C(S7)CCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


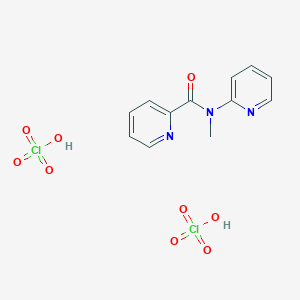
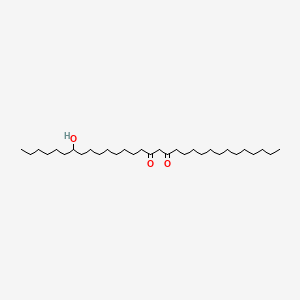
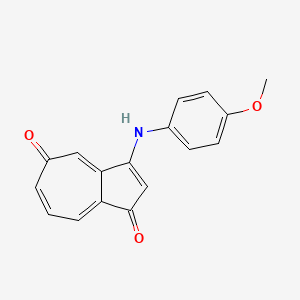
![2-Ethynyl-1,4-dimethoxy-3-[(2-methoxyethoxy)methoxy]benzene](/img/structure/B14180392.png)
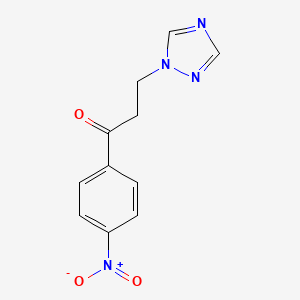
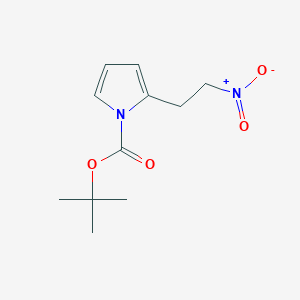

![1,4-Bis(3,5-diphenylcyclohexyl)furo[3,4-c]furan-3,6-dione](/img/structure/B14180401.png)
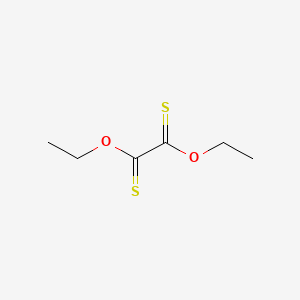
![3-[2-[di(propan-2-yl)amino]ethyl]-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B14180420.png)
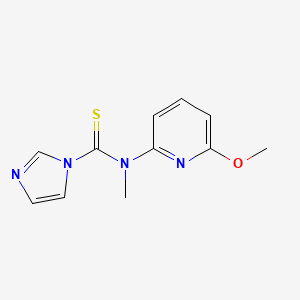
![3-Benzyl-1-(pyridin-3-yl)-3-azabicyclo[3.1.0]hexane](/img/structure/B14180431.png)
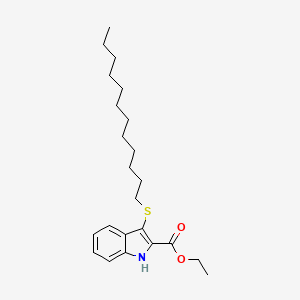
![2,5-Bis[(pyrrolidin-1-yl)methyl]-1H-indole](/img/structure/B14180454.png)
